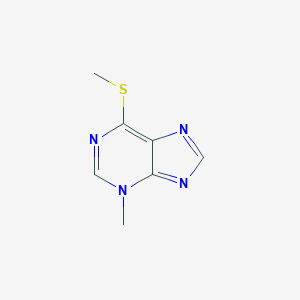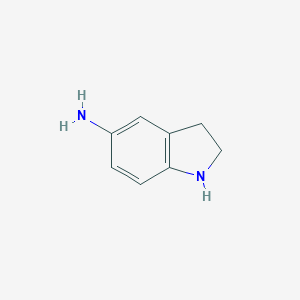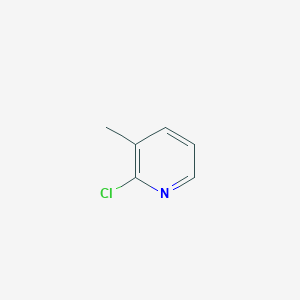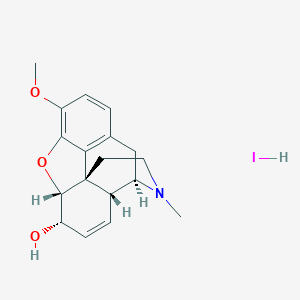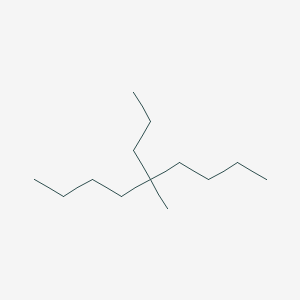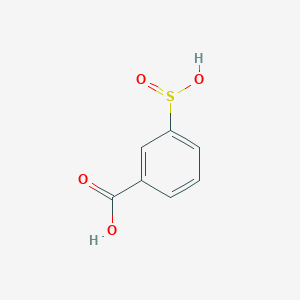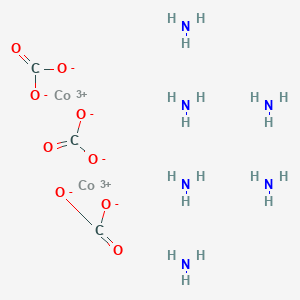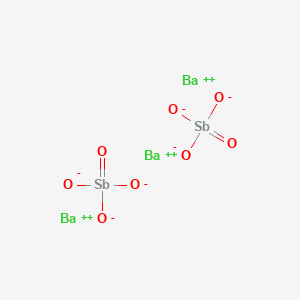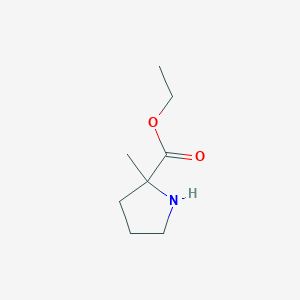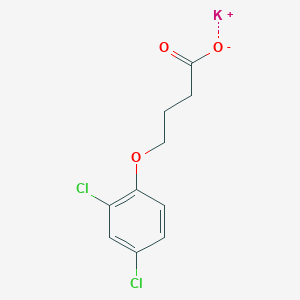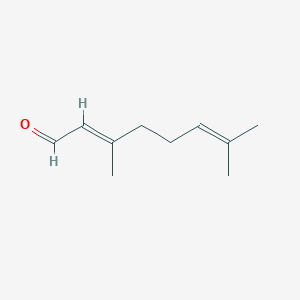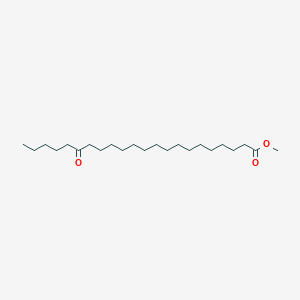
Methyl 17-oxodocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 17-oxodocosanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxo-fatty acid family and is commonly used as a substrate for enzymes that catalyze fatty acid metabolism.
Mécanisme D'action
Methyl 17-oxodocosanoate acts as a substrate for enzymes that catalyze fatty acid metabolism. It is converted into various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. These derivatives can then be further metabolized by other enzymes in the fatty acid metabolism pathway.
Effets Biochimiques Et Physiologiques
Methyl 17-oxodocosanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Additionally, Methyl 17-oxodocosanoate has been shown to induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 17-oxodocosanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is a commonly used substrate for enzymes that catalyze fatty acid metabolism. However, there are also limitations to its use. Methyl 17-oxodocosanoate is a synthetic compound that may not accurately reflect the metabolic pathways of naturally occurring fatty acids in biological systems.
Orientations Futures
There are several future directions for the study of Methyl 17-oxodocosanoate. One area of research could be the development of new synthetic methods for the production of Methyl 17-oxodocosanoate. Additionally, further studies could be conducted to investigate the potential therapeutic applications of Methyl 17-oxodocosanoate in the treatment of various diseases such as cancer and metabolic disorders. Finally, research could also be conducted to investigate the potential environmental impact of Methyl 17-oxodocosanoate and its derivatives.
Méthodes De Synthèse
Methyl 17-oxodocosanoate can be synthesized through the oxidation of 17-hydroxydocosanoic acid using a variety of oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The resulting product, Methyl 17-oxodocosanoate, can be purified using column chromatography or recrystallization methods.
Applications De Recherche Scientifique
Methyl 17-oxodocosanoate has been extensively used in scientific research as a substrate for enzymes that catalyze fatty acid metabolism. It is also used as a precursor for the synthesis of various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. Additionally, Methyl 17-oxodocosanoate has been used as a standard for the analysis of fatty acid metabolism in various biological systems.
Propriétés
Numéro CAS |
19271-80-8 |
|---|---|
Nom du produit |
Methyl 17-oxodocosanoate |
Formule moléculaire |
C23H44O3 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
methyl 17-oxodocosanoate |
InChI |
InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3 |
Clé InChI |
OFFCHQATCACNEB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



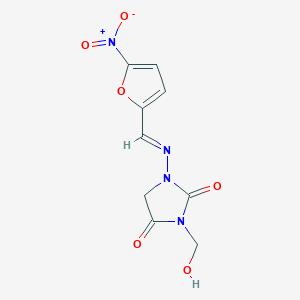
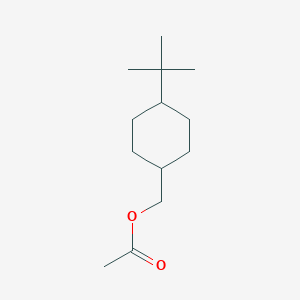
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
